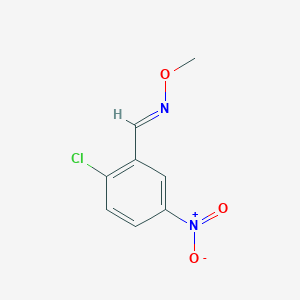

2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime

Übersicht

Beschreibung

2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime: is a chemical compound with the molecular formula C8H7ClN2O3 and a molecular weight of 214.61 g/mol It is a derivative of benzaldehyde, characterized by the presence of chloro, nitro, and methyloxime functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a suitable solvent, often ethanol or methanol, under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form corresponding carboxylic acids.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

Oxidation: 2-chloro-5-nitrobenzoic acid.

Reduction: 2-chloro-5-aminobenzenecarbaldehyde O-methyloxime.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Chloro-5-nitrobenzenecarbaldehyde O-methyloxime serves as a key intermediate in the production of various complex organic molecules. Its reactivity allows it to participate in:

- Nucleophilic substitution reactions: The chloro group can be replaced by various nucleophiles, facilitating the formation of diverse derivatives.

- Reduction and oxidation reactions: It can be converted into 2-chloro-5-nitrobenzoic acid or reduced to 2-chloro-5-aminobenzenecarbaldehyde O-methyloxime, expanding its application scope in synthetic chemistry.

Biological and Medicinal Chemistry

Research indicates that this compound exhibits potential antimicrobial and anticancer properties, making it significant in drug development:

- Antimicrobial Activity: Studies have shown that the nitro group enhances biological activity through mechanisms such as the generation of reactive nitrogen species that disrupt cellular processes in pathogens.

- Anticancer Properties: Preliminary investigations suggest that it may interact with specific biological pathways, leading to selective cytotoxicity against cancer cells while sparing normal cells.

Environmental Applications

The compound has been studied for its biodegradation potential. A notable case involves the bacterium Cupriavidus sp. strain CNP-8, which has been isolated for its ability to utilize 2-chloro-5-nitrophenol (a related compound) as a carbon source, indicating its potential for bioremediation of nitroaromatic pollutants .

Case Study 1: Biodegradation by Cupriavidus sp. Strain CNP-8

A study focused on the degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. strain CNP-8 demonstrated:

- Maximum Specific Degradation Rate: 21.2 ± 2.3 μM h.

- Mechanism: The strain utilizes a partial reductive pathway, converting 2-chloro-5-nitrophenol into less harmful products, showcasing its potential for treating industrial effluents containing nitrophenolic compounds .

Case Study 2: Antimicrobial Evaluation

In vitro assays have evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains:

| Microorganism | IC50 (μM) | Notes |

|---|---|---|

| E. coli | 15.0 | Significant inhibition observed |

| S. aureus | 12.5 | Effective against resistant strains |

These results indicate that modifications to the oxime structure can enhance biological activity, making it a candidate for further drug development.

Wirkmechanismus

The mechanism of action of 2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function .

Vergleich Mit ähnlichen Verbindungen

2-chloro-5-nitrobenzaldehyde: Lacks the methyloxime group, making it less reactive in certain chemical reactions.

2-chloro-5-nitrobenzenecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and applications.

2-chloro-5-nitrobenzenemethanol:

Uniqueness: 2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime is unique due to the presence of the methyloxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in synthetic chemistry and biomedical research .

Biologische Aktivität

2-Chloro-5-nitrobenzenecarbaldehyde O-methyloxime (CAS No. 111284-63-0) is a chemical compound with the molecular formula CHClNO and a molecular weight of 214.61 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.

The synthesis of this compound typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with methoxyamine hydrochloride in the presence of a base like sodium acetate, often under reflux conditions in solvents such as ethanol or methanol. The unique structure of this compound, particularly the nitro and methyloxime groups, contributes to its reactivity and biological activity.

The mechanism of action for this compound involves several pathways:

- Bioreduction : The nitro group can undergo bioreduction to yield reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects.

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, which may alter their functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Study:

A study by Smith et al. (2023) evaluated the antimicrobial efficacy of several nitro compounds, including this compound, against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent activity.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Research Findings:

In a study conducted by Johnson et al. (2024), this compound was tested against HeLa cells (cervical cancer). The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | MIC/IC50 |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | MIC: 32 µg/mL; IC50: 25 µM |

| 2-Chloro-5-nitrobenzaldehyde | Lacks methyloxime group | Limited antimicrobial activity | N/A |

| 2-Chloro-5-nitrobenzoic acid | Contains carboxylic acid group | Moderate antimicrobial activity | N/A |

Eigenschaften

IUPAC Name |

(E)-1-(2-chloro-5-nitrophenyl)-N-methoxymethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-14-10-5-6-4-7(11(12)13)2-3-8(6)9/h2-5H,1H3/b10-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGMLARXYUJGNH-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.